4-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c1-21-8-4-2-7(3-5-8)9-6-10(14(19)20)15-12-11(9)13(18)17-16-12/h2-6H,1H3,(H,19,20)(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLNCHTZVHRBPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC3=C2C(=O)NN3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. One common approach is the cyclization of appropriate hydrazine derivatives with β-ketoesters under acidic conditions. The methoxyphenyl group can be introduced through a subsequent substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production by employing continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and yield while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyridine nitrogen can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or halides can be used, often in the presence of a base.
Major Products Formed:
N-oxide derivatives: from oxidation reactions.
Alcohols: from reduction reactions.
Substituted methoxyphenyl derivatives: from substitution reactions.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives may be used in biological studies to understand cellular processes and signaling pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition or activation of specific signaling cascades.
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents.
Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different core structures.
Uniqueness: 4-(4-Methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is unique due to its specific combination of the pyrazolo[3,4-b]pyridine core and the methoxyphenyl group, which can impart distinct chemical and biological properties compared to other similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new possibilities in chemistry, biology, medicine, and industry.
Biological Activity
4-(4-Methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is , and it features a pyrazolo[3,4-b]pyridine core substituted with a methoxyphenyl group. The synthesis typically involves multi-step reactions including cyclization and functional group modifications. Various synthetic pathways have been explored, leading to derivatives with enhanced biological activity.
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit promising anticancer properties. For instance, compounds with similar structures have shown effective inhibition of cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Case Study:
A derivative structurally related to this compound demonstrated an IC50 value of 15 µM against human breast cancer cell lines, indicating significant potency compared to standard chemotherapeutics.
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Inhibition assays against cyclooxygenase (COX) enzymes reveal that certain derivatives can effectively reduce inflammation markers.
Research Findings:
A study reported that a related pyrazolo compound showed IC50 values of 19.45 µM for COX-1 and 23.8 µM for COX-2 inhibition, suggesting potential applications in treating inflammatory diseases.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Target Compound | N/A | N/A |
3. Antioxidant Activity
The antioxidant capacity of the compound has been assessed using various assays, including DPPH radical scavenging tests. Results indicate that the compound can effectively neutralize free radicals, contributing to its potential therapeutic benefits in oxidative stress-related conditions.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Methoxy Group: Enhances lipophilicity and may improve cellular uptake.
- Pyrazole Ring: Essential for biological activity; modifications can lead to altered potency.
- Carboxylic Acid Group: Critical for interaction with biological targets.
Q & A
Basic Research Question
- X-ray Crystallography : Resolves bond lengths and angles, confirming the fused bicyclic structure and substituent positions (e.g., methoxyphenyl orientation) .
- NMR Spectroscopy : H and C NMR identify proton environments (e.g., methoxy singlet at δ ~3.8 ppm) and carbonyl carbons (δ ~165-175 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] at m/z 354.1224 for CHNO) .
How is the compound initially screened for biological activity in academic research?
Basic Research Question
Standard assays include:
- Kinase Inhibition Assays : Test against kinase panels (e.g., JAK2, EGFR) using ADP-Glo™ or fluorescence polarization .
- Cytotoxicity Screening : Evaluate IC values in cancer cell lines (e.g., MCF-7, HeLa) via MTT or CellTiter-Glo® .
- Solubility Profiling : Use shake-flask methods with HPLC quantification to assess aqueous solubility .
What structural features influence its kinase selectivity, and how do researchers resolve contradictory SAR data?
Advanced Research Question
- Key Substituents : The 4-methoxyphenyl group enhances hydrophobic interactions with kinase ATP pockets, while the carboxylic acid improves solubility .
- Data Contradictions : Discrepancies between in vitro and cellular assays may arise from metabolic instability. Address by:
How can researchers reconcile discrepancies between crystallographic data and computational conformational models?
Advanced Research Question
- DFT Optimization : Compare experimental XRD geometries (e.g., dihedral angles of the methoxyphenyl group) with B3LYP/6-31G(d)-optimized structures .
- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., water, DMSO) to assess flexibility of the dihydro-pyridone ring .
What strategies optimize synthetic yield while minimizing byproducts?
Advanced Research Question
- Green Chemistry : Replace toxic solvents (DMF) with ethanol/water mixtures and use NaOCl as an oxidant for cyclization steps .
- Flow Chemistry : Implement continuous-flow reactors to control exothermic reactions (e.g., nitration or cyclocondensation) .
How is the compound’s target selectivity validated against off-pathway proteins?
Advanced Research Question
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) against a panel of 50+ kinases .
- Thermal Shift Assays : Monitor protein denaturation (ΔT) to identify off-target interactions .
Why might in vitro activity fail to translate to in vivo efficacy, and how is this addressed?
Advanced Research Question
- PK/PD Challenges : Rapid metabolism of the carboxylic acid group reduces bioavailability. Solutions include:
What protocols ensure stability during long-term storage?
Basic Research Question
- Storage Conditions : Store at +4°C in amber vials under nitrogen to prevent oxidation of the dihydro-pyridone ring .
- Stability Monitoring : Perform quarterly HPLC analyses (C18 column, 0.1% TFA in water/acetonitrile) to detect degradation .
How do computational models guide the design of analogs with improved potency?
Advanced Research Question
- Docking Studies : Identify residues (e.g., Lys103 in JAK2) for hydrogen bonding with the carboxylic acid .
- Free Energy Perturbation (FEP) : Predict ΔΔG for substituent modifications (e.g., replacing methoxy with trifluoromethyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
